N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-7-6-9(18(2)17-7)12(19)16-13-15-11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNXWGRCPAWWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole group have been known to exhibit antibacterial activity and anti-inflammatory properties.
Mode of Action
It’s worth noting that thiazole derivatives have been found to inhibit bacterial cell-cell communication, known as quorum sensing. This inhibition disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production. In the context of anti-inflammatory activity, some thiazole derivatives have shown to inhibit cyclooxygenase (COX), an enzyme involved in inflammation.
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interfere with bacterial quorum sensing pathways and the cyclooxygenase pathway in the context of inflammation.
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
| Molecular Formula | C17H18FN5OS |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 1013808-94-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : The compound can bind to receptors that play a role in various signaling pathways, potentially leading to therapeutic effects in cancer and inflammatory diseases.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in inflammatory responses and cancer progression. The compound's structure allows it to interact with these pathways effectively .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory activity comparable to standard anti-inflammatory drugs. In vitro studies indicated that it could significantly reduce the production of pro-inflammatory cytokines .
Antimicrobial Properties
Similar thiazole derivatives have been tested for antimicrobial activity against various bacterial strains and fungi. The compound's structure suggests potential efficacy against pathogens due to its ability to disrupt microbial cell functions .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Some compounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
- Thiazole Derivatives Against Cancer : Research on thiazole derivatives indicated that certain compounds could inhibit Pin1, a protein implicated in cancer progression, with IC50 values in the low micromolar range .
- Antimicrobial Activity Testing : Compounds similar to this compound have been screened against multiple bacterial strains, showing promising results in inhibiting growth at concentrations significantly lower than standard antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Heterocyclic Motifs
- Target Compound : Combines a 1,3-dimethylpyrazole with a 4-fluorobenzo[d]thiazole via a carboxamide bridge.
- N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (851979-00-5) : Shares the 4-fluorobenzo[d]thiazole group but replaces the pyrazole-carboxamide with a carbohydrazide linked to a dihydrodioxine ring ().
- N-(4-Fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide : Retains the pyrazole-carboxamide but substitutes benzothiazole with a 4-fluorobenzenesulfonyl group ().
- Compound 22 (N-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide) : Uses a benzothiazole-phenyl linker instead of direct pyrazole-thiazole conjugation, with additional chloro and methoxy substituents ().
Key Substituents
- Fluorine at the 4-position of benzothiazole enhances electronegativity and metabolic stability in the target compound and 851979-00-5 ().
- Methyl groups on the pyrazole (target compound) versus trifluoromethyl-pyridyl/piperazine groups in ND-11543 () highlight divergent strategies for optimizing lipophilicity and target affinity.
Antibacterial and Antimycobacterial Profiles
- ND-11543, an imidazo[2,1-b]thiazole carboxamide, showed 62% yield and anti-tuberculosis activity, indicating that fused thiazole systems may improve efficacy against Mycobacterium tuberculosis ().
Enzyme Inhibition Potential
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling fluorobenzo[d]thiazol-2-amine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid derivatives. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity, as demonstrated in analogous pyrazole-thiazole conjugates .
- Catalyst optimization : K₂CO₃ or triethylamine (TEA) effectively deprotonates intermediates, while Cu(I)-catalyzed click chemistry may improve regioselectivity for triazole linkages .
- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Validate via elemental analysis (C, H, N) and spectroscopic consistency (¹H/¹³C NMR, IR) .
Q. How can researchers address solubility limitations of this compound in aqueous systems for in vitro assays?
Methodological Answer: Low water solubility is common in fluorinated heterocycles. Mitigation strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dispersion without cytotoxicity .
- Salt formation : Explore acidic/basic functional groups (e.g., carboxamide) for pH-dependent solubility tuning .
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, as seen in pyrazole-triazole hybrids .
Q. What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Spectroscopic validation : ¹H NMR (δ 6.8–8.2 ppm for aromatic protons), ¹³C NMR (fluorobenzothiazole C-F at ~160 ppm), and IR (C=O stretch ~1680 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets (e.g., kinases)?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., VEGF-R2, CDK7) based on structural homology to pyrazole-carboxamide inhibitors .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Align fluorobenzo[d]thiazol-2-yl groups in hydrophobic pockets, as shown in similar compounds .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across fluorinated analogs?
Methodological Answer:
- Systematic substituent variation : Replace 4-fluorobenzo[d]thiazole with bromo/methoxy analogs to assess electronic effects on bioactivity .
- Biological assays : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to differentiate target-specific vs. off-target effects .
- Statistical modeling : Apply QSAR to correlate logP, polar surface area, and IC₅₀ values for predictive SAR .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action when conflicting in vitro and in vivo data arise?
Methodological Answer:
- Proteomic profiling : Use SILAC or TMT labeling to identify differentially expressed proteins in treated vs. control cells .
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Metabolite tracking : LC-MS/MS to monitor stability and active metabolites in plasma/tissue homogenates .
Q. What are the best practices for translating in vitro potency to in vivo efficacy in disease models?
Methodological Answer:
- Pharmacokinetic (PK) optimization : Measure t₁/₂, Cmax, and AUC in rodent models. Adjust dosing (e.g., QD vs. BID) based on clearance rates .
- Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in acute/chronic dosing studies .
- Formulation : Nanoemulsions or liposomal encapsulation to enhance tissue penetration, as validated for pyrazole-thiazole derivatives .
Q. How can researchers address discrepancies in reported biological activity due to compound stability or degradation?
Methodological Answer:
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Stability-indicating assays : Use HPLC-MS to quantify intact compound and degradation products (e.g., hydrolyzed carboxamide) .
- Storage protocols : Store at -20°C in amber vials under argon to prevent oxidation/hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
